3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Overview
Description
3-Fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonamide compounds and has shown promise in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:
Formation of Dihydrodibenzo[b,f][1,4]oxazepin-2-one: This involves the cyclization of appropriate starting materials under acidic conditions.
Fluorination: Introduction of the fluorine atom at the 3-position of the benzene ring.
Sulfonamide Formation: Reaction of the fluorinated compound with benzenesulfonamide under suitable conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of reactions, including:
Oxidation: Conversion of the sulfonamide group to sulfonyl chloride.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Formation of sulfonyl chloride derivatives.
Reduction: Production of hydroxylated derivatives.
Substitution: Generation of various substituted benzene derivatives.
Scientific Research Applications
The compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide: A methylated analog with similar properties.
3-Fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide: A closely related compound with potential therapeutic applications.
Uniqueness: 3-Fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide stands out due to its unique structural features and potential applications in various fields. Its fluorine atom and sulfonamide group contribute to its distinct chemical properties and biological activity.
Properties
IUPAC Name |
3-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O4S/c20-12-4-3-5-14(10-12)27(24,25)22-13-8-9-17-15(11-13)19(23)21-16-6-1-2-7-18(16)26-17/h1-11,22H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFHKCZRVOIWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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